molecular formula C15H24ClNO4 B13843361 (2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride

(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride

Cat. No.: B13843361
M. Wt: 317.81 g/mol
InChI Key: SWLXZPOOSRXHSJ-BTQNPOSSSA-M
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Description

(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride typically involves multiple steps. One common method includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the hydroxy group can be protected using a silyl ether, and the methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. The final step often involves the quaternization of the amine group with methyl iodide to form the trimethylammonium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
  • (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol

Uniqueness

(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylammonium group, in particular, enhances its solubility and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

[(2R)-2-hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride

InChI

InChI=1S/C15H24NO4.ClH/c1-16(2,3)10-13(17)9-15(18)20-11-12-5-7-14(19-4)8-6-12;/h5-8,13,17H,9-11H2,1-4H3;1H/q+1;/p-1/t13-;/m1./s1

InChI Key

SWLXZPOOSRXHSJ-BTQNPOSSSA-M

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=C(C=C1)OC)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)OCC1=CC=C(C=C1)OC)O.[Cl-]

Origin of Product

United States

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